

An In-depth Technical Guide to AM103: A Selective FLAP Inhibitor

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Compound of Interest

Compound Name: AM103

Cat. No.: B560630

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Introduction

AM103 is a novel, potent, and selective small-molecule inhibitor of the 5-lipoxygenase-activating protein (FLAP).^{[1][2]} Developed initially by Amira Pharmaceuticals and later Bristol Myers Squibb, it was investigated for the treatment of respiratory diseases such as asthma due to its role in modulating the leukotriene pathway.^{[1][3][4]} Leukotrienes (LTs) are potent pro-inflammatory lipid mediators derived from arachidonic acid, and their synthesis is a key target in inflammatory conditions.^{[1][4]} **AM103** intervenes at an early stage of this pathway by binding to FLAP, thereby preventing the synthesis of a broad spectrum of leukotrienes.^[4] Although its development was discontinued after reaching Phase 2 clinical trials, its pharmacological profile and mechanism of action remain of significant interest to researchers in inflammation and drug development.^[3]

Chemical Structure and Identifiers

AM103 is chemically identified as 3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid.^[5] Its structure is characterized by a central indole core with several complex substitutions.

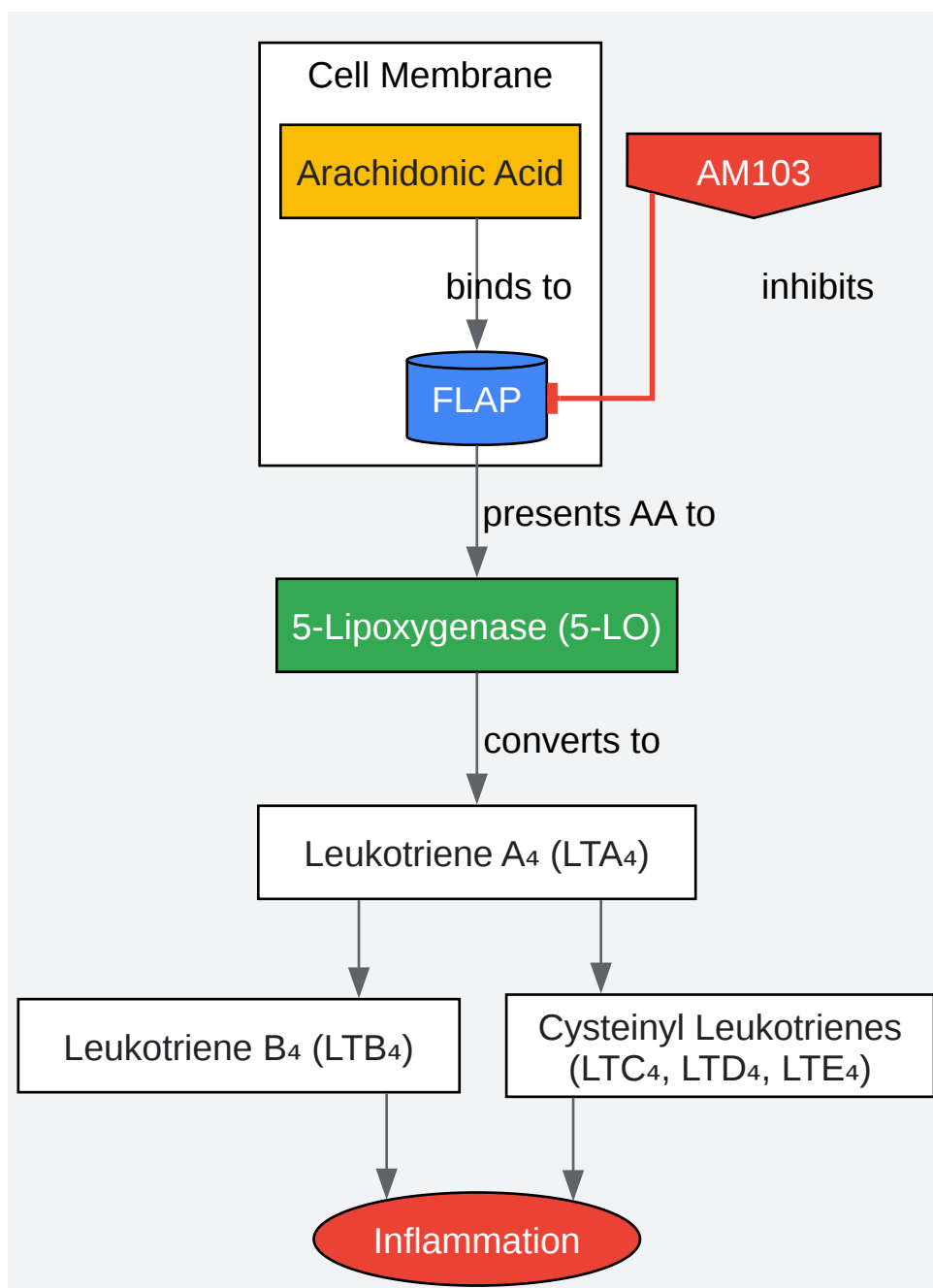
Identifier	Value
IUPAC Name	3-[3-tert-butylsulfanyl-1-[[4-(6-methoxypyridin-3-yl)phenyl]methyl]-5-(pyridin-2-ylmethoxy)indol-2-yl]-2,2-dimethylpropanoic acid[5]
CAS Number	1147872-22-7 (Sodium Salt)[3][6]
Molecular Formula	C ₃₆ H ₃₉ N ₃ O ₄ S (Free Acid)[5][7][8]
Molecular Weight	609.78 g/mol (Free Acid)[8]
InChIKey	DGCSBHYGDCRAOB-UHFFFAOYSA-N[5]
SMILES	<chem>CC(C)C(C)C(=O)O</chem> <chem>(C)SC1=C(N(C2=C1C=C(C=C2)OCC3=CC=CC=C3)CC4=CC=C(C=C4)C5=CN=C(C=C5)OC)C</chem> <chem>CC(C)C(C)C(=O)O</chem> [5]

Pharmacological Properties and Mechanism of Action

AM103's primary mechanism of action is the inhibition of FLAP, a crucial membrane protein that facilitates the transfer of arachidonic acid to the enzyme 5-lipoxygenase (5-LO).[1][2] This interaction is the rate-limiting step in the biosynthesis of leukotrienes. By inhibiting FLAP, **AM103** effectively blocks the production of LTA₄ and subsequent pro-inflammatory mediators like LTB₄ and cysteinyl leukotrienes (CysLTs).[1]

Signaling Pathway Inhibition

The diagram below illustrates the leukotriene synthesis pathway and the specific point of intervention by **AM103**.



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Caption: Mechanism of Action of **AM103** in the Leukotriene Pathway.

Quantitative Pharmacological Data

AM103 has demonstrated high potency and selectivity across various in vitro and in vivo models.

Parameter	Species/System	Value
FLAP Inhibition (IC ₅₀)	In Vitro	4.2 nM[6][9][10]
LTB ₄ Inhibition (IC ₅₀)	Human Whole Blood	350 nM[6][10]
Rat Whole Blood	113 nM[6][10]	
Mouse Whole Blood	117 nM[6][10]	
LTB ₄ Inhibition (EC ₅₀)	Rat Ex Vivo Whole Blood	~60 nM[1]
Rat Plasma (In Vivo)	~330 nM[1][9][10]	0.8 mg/kg[1][6][10]
LTB ₄ Inhibition (ED ₅₀)	Rat Lung (In Vivo)	
CysLT Inhibition (ED ₅₀)	Rat Lung (In Vivo)	

Pharmacokinetics and Safety Profile

Pharmacokinetic studies in dogs revealed favorable properties for an orally administered drug.

PK Parameter	Value (in dogs)
Bioavailability	64%[6][10]
Clearance	2.9 mL/min/kg[6][10]
Volume of Distribution	0.41 L/kg[6][10]
IV Half-life	5.2 h[6][10]

AM103 exhibits a high degree of selectivity, with a favorable safety profile against common cytochrome P450 isoforms.[6][9][10]

CYP Isoform	IC ₅₀
CYP2D6	>30 µM[6][10]
CYP3A4, 2C9, 2C19, 1A2	>50 µM[6][10]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and validation of scientific findings. Below are summaries of key methodologies used in the characterization of **AM103**.

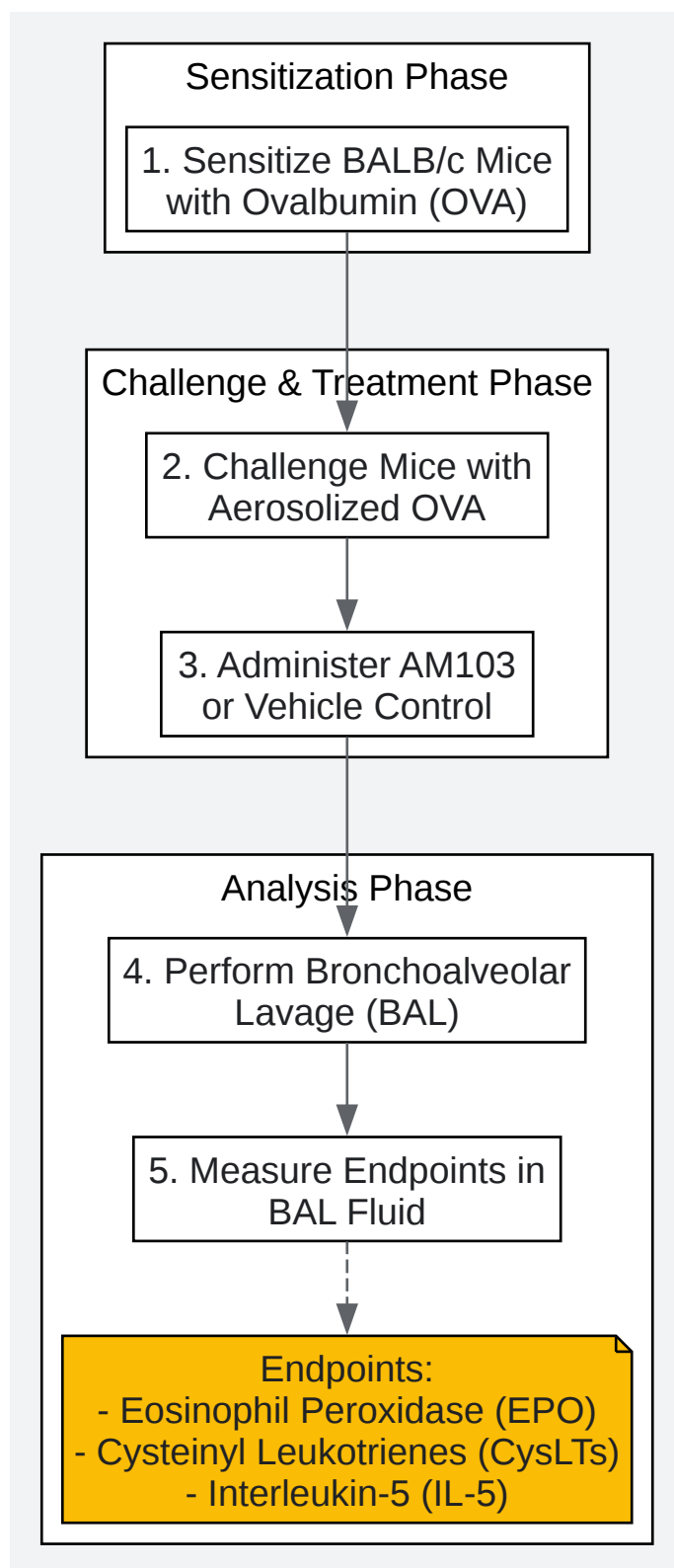
FLAP Inhibition Assay (Membrane Preparation)

This protocol outlines the preparation of cell membranes containing FLAP for use in binding or activity assays.

- **Cell Collection:** Human polymorphonuclear cell pellets (approximately 1.8×10^9 cells) are procured.[\[10\]](#)
- **Resuspension and Lysis:** The cell pellets are resuspended and then lysed to release intracellular components.[\[10\]](#)
- **Centrifugation:** The lysate undergoes high-speed centrifugation at $75,000 \times g$ to pellet the cell membranes.[\[10\]](#)
- **Membrane Resuspension:** The pelleted membranes are resuspended in a Tris buffer solution (50 mM Tris HCl, pH 7.4, 1 mM EDTA, 1 mM DTT, and 30% glycerol).[\[10\]](#)
- **Protein Concentration:** The final suspension is adjusted to a protein concentration of approximately 4 mg/mL, ready for use in subsequent assays.[\[10\]](#)

Chronic Lung Inflammation In Vivo Model

This model is used to assess the efficacy of anti-inflammatory compounds in a chronic asthma-like condition.



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